molecular formula C17H16N2O3 B5480437 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide

4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide

Cat. No.: B5480437
M. Wt: 296.32 g/mol
InChI Key: NWGMMNNPEZGBQM-UHFFFAOYSA-N
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Description

4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropane ring, a benzamide group, and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and hydroxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-15-4-2-1-3-14(15)19-17(22)12-7-9-13(10-8-12)18-16(21)11-5-6-11/h1-4,7-11,20H,5-6H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGMMNNPEZGBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329801
Record name 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891008-75-6
Record name 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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